rac Guaifenesin-d5 Cyclic Carbonate
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Overview
Description
rac Guaifenesin-d5 Cyclic Carbonate: is a deuterated form of rac Guaifenesin Cyclic Carbonate, which is a derivative of guaifenesin. Guaifenesin is commonly used as an expectorant in over-the-counter medications to relieve chest congestion. The deuterated form, this compound, is primarily used in scientific research for various applications, including proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Guaifenesin-d5 Cyclic Carbonate typically involves the reaction of guaifenesin with carbonic acid derivatives. The process includes the formation of a cyclic carbonate structure through a series of chemical reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: rac Guaifenesin-d5 Cyclic Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyclic carbonate structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
rac Guaifenesin-d5 Cyclic Carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in pharmacological studies to understand the metabolism and pharmacokinetics of guaifenesin derivatives.
Industry: Applied in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of rac Guaifenesin-d5 Cyclic Carbonate is similar to that of guaifenesin. It is believed to increase mucus secretion in the respiratory tract, thereby facilitating the clearance of mucus. The compound may also act as an NMDA receptor antagonist, contributing to its potential anticonvulsant and muscle relaxant effects .
Comparison with Similar Compounds
rac Guaifenesin Cyclic Carbonate: The non-deuterated form of the compound.
Guaifenesin: The parent compound used as an expectorant.
Methocarbamol: A muscle relaxant with a similar chemical structure
Uniqueness: rac Guaifenesin-d5 Cyclic Carbonate is unique due to its deuterated nature, which makes it particularly useful in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in biochemical and pharmacological studies .
Properties
CAS No. |
1329809-21-3 |
---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
229.243 |
IUPAC Name |
4,4,5-trideuterio-5-[dideuterio-(2-methoxyphenoxy)methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H12O5/c1-13-9-4-2-3-5-10(9)14-6-8-7-15-11(12)16-8/h2-5,8H,6-7H2,1H3/i6D2,7D2,8D |
InChI Key |
YZXWOTFONXXTKG-RORPNYJOSA-N |
SMILES |
COC1=CC=CC=C1OCC2COC(=O)O2 |
Synonyms |
Carbonic Acid Cyclic [(o-Methoxyphenoxy)methyl]ethylene Ester-d5; 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one-d5 3-(o-Methoxyphenoxy)-1,2-propanediol-d5 Cyclic Carbonate; |
Origin of Product |
United States |
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